molecular formula C16H26N2 B2369017 4-(4-Benzylpiperidin-1-yl)butan-1-amine CAS No. 753431-65-1

4-(4-Benzylpiperidin-1-yl)butan-1-amine

Cat. No.: B2369017
CAS No.: 753431-65-1
M. Wt: 246.398
InChI Key: DWCDIYVGRWHKMZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)butan-1-amine typically involves the reaction of 4-benzylpiperidine with butylamine. The process can be carried out under various conditions, but a common method involves the use of a solvent such as toluene and a catalyst like palladium on carbon for hydrogenation . The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This action is mediated through its binding to and activation of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound may also inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, further enhancing its effects.

Comparison with Similar Compounds

4-(4-Benzylpiperidin-1-yl)butan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzylpiperidine core and the butylamine side chain, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c17-10-4-5-11-18-12-8-16(9-13-18)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCDIYVGRWHKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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